(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with an indole moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst. For example, the use of a heterogeneous Lewis acid catalyst such as poly(4-vinylpyridine) supported BF3 can facilitate the reaction in ethanol under reflux conditions . This method is efficient, inexpensive, and allows for easy removal of the catalyst by simple filtration.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include potassium tert-butoxide and other strong bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety in its structure is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it can inhibit certain enzymes or receptors involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of a quinazolinone core and an indole moiety. Similar compounds include 2,3-dihydroquinazolin-4(1H)-one derivatives, which also exhibit diverse biological activities . the presence of the indole moiety in this compound enhances its potential for interacting with a broader range of biological targets.
Properties
Molecular Formula |
C20H16BrN3O2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H16BrN3O2/c1-2-9-24-17-8-7-12(21)10-14(17)15(20(24)26)11-18-22-16-6-4-3-5-13(16)19(25)23-18/h3-8,10-11H,2,9H2,1H3,(H,22,23,25)/b15-11- |
InChI Key |
GWHGHTNSNNHJAG-PTNGSMBKSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=CC=CC=C4C(=O)N3)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3)C1=O |
Origin of Product |
United States |
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